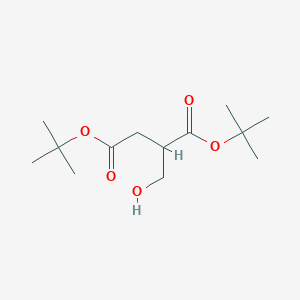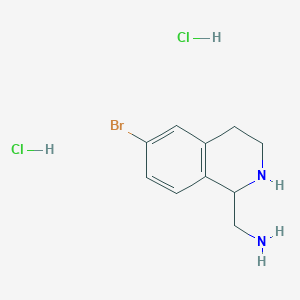
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the tetrahydroisoquinoline ring and a methanamine group at the 1st position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of the tetrahydroisoquinoline coreThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for high yield and purity. These processes often include the use of transition metal catalysts and environmentally friendly reagents to ensure sustainable production .
化学反応の分析
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced forms of the parent compound .
科学的研究の応用
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting inflammatory pathways, or interacting with specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a methanamine group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substitutions.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group at the nitrogen atom
Uniqueness
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methanamine group allows for diverse chemical modifications and potential therapeutic applications .
特性
分子式 |
C10H15BrCl2N2 |
|---|---|
分子量 |
314.05 g/mol |
IUPAC名 |
(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H |
InChIキー |
PSWMCETXZHJZCX-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C=C(C=C2)Br)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


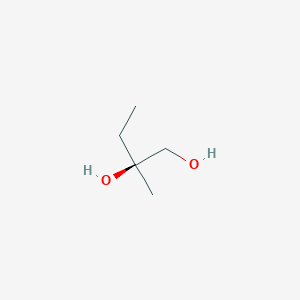
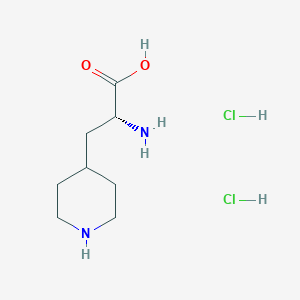
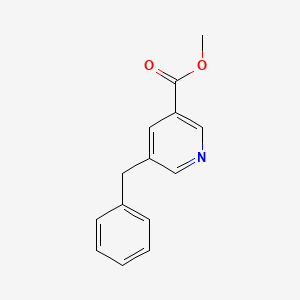
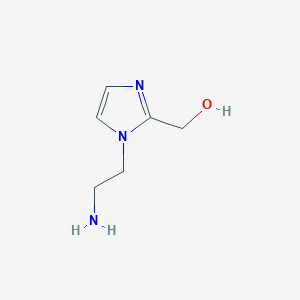
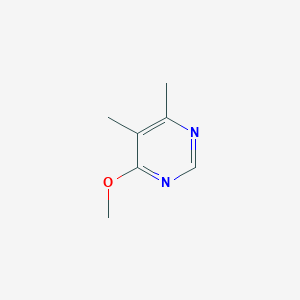
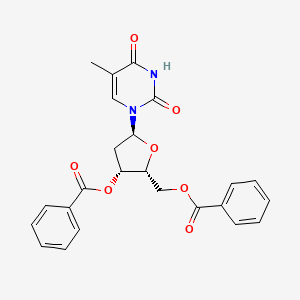
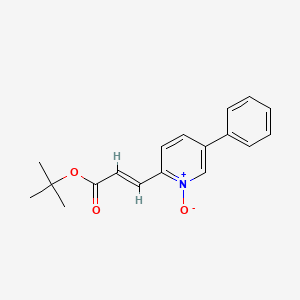
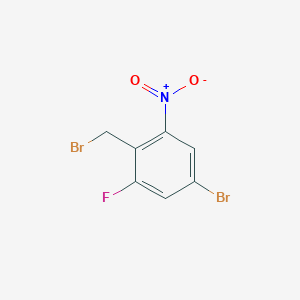
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
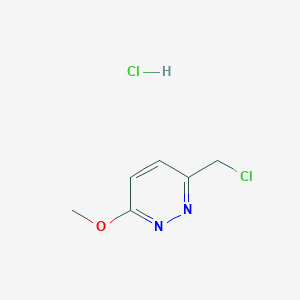
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

